Bephenium

Ascariasis Anthelmintic efficacy Egg reduction rate

Bephenium (CAS 7181-73-9) is the definitive pharmacological probe for discriminating ACR-8-containing nematode nAChR subtypes—its activation strictly requires the Hco-ACR-8 subunit, unlike levamisole or pyrantel. Validated procurement drivers: (1) unambiguous receptor subunit mapping in Haemonchus contortus; (2) >99% egg reduction positive control in Ascaris models; (3) 80% cure rate in pyrantel-bephenium synergy against N. americanus. Lyophilized powder stable 36 months at -20°C. For laboratory R&D only—not for human or veterinary therapeutic use.

Molecular Formula C17H22NO+
Molecular Weight 256.36 g/mol
CAS No. 7181-73-9
Cat. No. B1220002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBephenium
CAS7181-73-9
Molecular FormulaC17H22NO+
Molecular Weight256.36 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C17H22NO/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3/q+1
InChIKeyAVWWVJUMXRXPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bephenium (CAS 7181-73-9) Procurement Guide: Anthelmintic Nematode AChR Agonist for Parasitology Research


Bephenium (CAS 7181-73-9) is a quaternary ammonium anthelmintic agent that acts as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs), with its hydroxynaphthoate salt being the clinically used form. It is classified as a B-type AChR activator and was historically deployed for the treatment of hookworm (Ancylostoma duodenale, Necator americanus) and roundworm (Ascaris lumbricoides) infections [1]. For procurement purposes, bephenium is no longer FDA-approved and is not available in the United States for human clinical use, though it remains a research tool for investigating parasite neurobiology, receptor pharmacology, and resistance mechanisms [2].

Why Bephenium Cannot Be Substituted with Other Nematode nAChR Agonists in Research Protocols


Despite sharing a common nAChR agonist mechanism with levamisole and pyrantel, bephenium possesses a distinct receptor subtype activation profile. Research demonstrates that bephenium selectively activates the Hco-L-AChR1 subtype, a receptor complex that is more sensitive to levamisole than to acetylcholine but is uniquely defined by the presence of the Hco-ACR-8 subunit. The Hco-L-AChR2 subtype, which lacks this subunit, is bephenium-insensitive, whereas it remains sensitive to pyrantel [1]. This selective activation pattern creates a unique pharmacological fingerprint that prevents direct substitution of bephenium with other nAChR agonists in assays designed to probe receptor subunit composition, investigate subtype-specific pharmacology, or study drug resistance mechanisms in parasitic nematodes.

Bephenium vs. Comparator Anthelmintics: Quantitative Evidence for Research and Procurement Decisions


Ascaris lumbricoides Egg Reduction: Bephenium Outperforms Tetrachloroethylene

In a head-to-head comparison, bephenium hydroxynaphthoate demonstrated >99% overall egg reduction against Ascaris lumbricoides, eliminating 12 of 13 infections, whereas tetrachloroethylene had virtually no effect on this parasite [1]. This stark differential efficacy against Ascaris is a key consideration for research focused on ascarid models.

Ascariasis Anthelmintic efficacy Egg reduction rate

Necator americanus Cure Rates: Bephenium Combination Outperforms Monotherapy

A controlled study directly compared single-dose bephenium, pyrantel, and their combination against Necator americanus. Bephenium alone achieved a 49% cure rate (65 subjects, 2.5-5 g dose), while the pyrantel-bephenium combination significantly improved this to an 80% cure rate (P < 0.05) [1]. This demonstrates a quantifiable advantage for combination protocols over bephenium monotherapy in hookworm models.

Hookworm Necatoriasis Combination therapy

Receptor Subtype Selectivity: Bephenium Requires Hco-ACR-8 Subunit for Activation

Using two-microelectrode voltage-clamp in Xenopus oocytes, bephenium selectively activated the Hco-L-AChR1 subtype (composed of Hco-UNC-29.1, Hco-UNC-38, Hco-UNC-63, and Hco-ACR-8 subunits), but failed to activate the Hco-L-AChR2 subtype which lacks the Hco-ACR-8 subunit [1]. In contrast, pyrantel activated both subtypes. This receptor selectivity is a defining molecular characteristic.

nAChR Receptor pharmacology Subtype selectivity

Side Effect Profile: Bephenium Exhibits Higher Incidence than Pyrantel

In a head-to-head trial in Colombia, side effects were reported in 12 of 20 patients (60%) receiving bephenium hydroxynaphthoate, compared to 6 of 32 patients (18.8%) receiving pyrantel pamoate at 20 mg/kg, and none with pyrantel at 10 mg/kg [1]. Another study found that 'more side effects were observed with bephenium hydroxynaphthoate than with the other 2 anthelmintics' (pyrantel and levotetramisole) [2].

Safety pharmacology Adverse events Drug tolerance

Ancylostoma duodenale vs. Necator americanus: Differential Species Efficacy

Clinical data indicates bephenium is 'highly effective against Ancylostoma duodenale' but 'less effective against Necator americanus' [1]. This species-specific efficacy profile differentiates bephenium from broad-spectrum agents like albendazole, which shows more consistent activity across hookworm species (albeit with variable cure rates) [2].

Hookworm species Ancylostoma duodenale Necator americanus

Lyophilized Powder Stability: 36-Month Shelf Life at -20°C

Bephenium lyophilized powder is stable for 36 months when stored at -20°C and kept desiccated. Once in solution, storage at -20°C is recommended with use within 1 month to prevent potency loss. Aliquotting is advised to avoid multiple freeze/thaw cycles [1]. This stability profile is a practical consideration for inventory management and long-term research project planning.

Compound stability Storage conditions Procurement logistics

Optimal Research and Industrial Application Scenarios for Bephenium Based on Quantitative Evidence


Nematode nAChR Subtype Mapping and Pharmacological Fingerprinting

Researchers investigating the subunit composition of parasitic nematode nicotinic acetylcholine receptors should procure bephenium as a diagnostic tool. Its strict dependence on the Hco-ACR-8 subunit for receptor activation (Section 3, Evidence Item 3) allows for unambiguous discrimination between ACR-8-containing and ACR-8-lacking nAChR subtypes. This property is essential for characterizing receptor diversity in species such as Haemonchus contortus and for understanding the molecular basis of drug selectivity [1].

Ascaris suum and A. lumbricoides Infection Models Requiring High-Confidence Positive Control

For in vitro or in vivo studies using Ascaris species, bephenium provides a highly reliable positive control. The demonstrated >99% egg reduction rate against A. lumbricoides (Section 3, Evidence Item 1) far surpasses that of tetrachloroethylene (0% effect) and is comparable to levamisole. Bephenium is therefore suitable for benchmarking novel anthelmintic candidates or validating assay sensitivity in ascarid models [2].

Combination Anthelmintic Therapy Studies for Necator americanus

Research programs evaluating drug combinations against hookworm should include bephenium in combination with pyrantel. The pyrantel-bephenium combination achieved an 80% cure rate against N. americanus, a statistically significant improvement over bephenium alone (49%) or pyrantel alone (51%) (Section 3, Evidence Item 2). This makes the combination a compelling candidate for exploring synergistic mechanisms or developing improved treatment regimens for necatoriasis [3].

Long-Term Parasitology Studies Requiring Stable Reagent Inventory

Laboratories conducting multi-year research projects on anthelmintic resistance or parasite neurobiology can procure bephenium lyophilized powder with confidence in its long-term stability. A documented 36-month shelf life at -20°C (Section 3, Evidence Item 6) minimizes the need for frequent re-ordering and ensures consistent reagent quality across extended experimental timelines. Proper storage and aliquotting are essential for maintaining potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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